molecular formula C22H23O6PS B13442685 Dibenzyl p-Toluenesulfonyloxymethanephosphonate

Dibenzyl p-Toluenesulfonyloxymethanephosphonate

Cat. No.: B13442685
M. Wt: 446.5 g/mol
InChI Key: FKDIKCPDQRCZKT-UHFFFAOYSA-N
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Description

Dibenzyl p-toluenesulfonyloxymethanephosphonate is a specialized organophosphorus compound characterized by a phosphonate core functionalized with a p-toluenesulfonyloxy (tosyloxy) group and two benzyl substituents. Its structure confers unique reactivity, particularly in phosphorylation and nucleophilic substitution reactions. The compound is typically synthesized via stepwise esterification and tosylation of phosphonate intermediates. For example, analogous sulfonate derivatives, such as N-aryl-p-toluenesulfonates, are synthesized using thionyl chloride and propargyl alcohol under reflux conditions .

Properties

Molecular Formula

C22H23O6PS

Molecular Weight

446.5 g/mol

IUPAC Name

bis(phenylmethoxy)phosphorylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H23O6PS/c1-19-12-14-22(15-13-19)30(24,25)28-18-29(23,26-16-20-8-4-2-5-9-20)27-17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3

InChI Key

FKDIKCPDQRCZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl p-Toluenesulfonyloxymethanephosphonate can be synthesized through the reaction of p-toluenesulfonyl chloride with dibenzyl phosphite in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Alkylation via Mitsunobu Reaction

Dibenzyl TsMP serves as an electrophilic phosphonate donor in Mitsunobu reactions. When coupled with alcohols, it enables stereoselective synthesis of β-lactam-containing pseudopeptides. For example:

  • Reaction with serylphenylalanine dipeptides :
    Under classical Mitsunobu conditions (DIAD/PPh₃ in THF), Dibenzyl TsMP reacts with dibenzyl-protected serylphenylalanine derivatives (1c ) to yield β-lactam pseudopeptides (3c ) with 76% isolated yield and a diastereomeric ratio (dr) of 7:1 (SS:SR). No dehydropeptide side products are observed, highlighting the superior performance of the dibenzyl protective group compared to phthalimide or trityl analogs .

SubstrateProtective GroupYield (%)dr (SS:SR)
1a Phthalimide451:1
1c Dibenzyl767:1

Nucleophilic Substitution in Coupling Reactions

Dibenzyl TsMP is pivotal in forming phosphonomethyl ethers through nucleophilic displacement. Key applications include:

  • Synthesis of antiviral intermediates :
    Reaction with hydroxyethyl adenine derivatives in dimethylformamide (DMF) using sodium tert-butoxide (NaOt-Bu) as a base produces 9-[2-(diethylphosphonomethoxy)ethyl]adenine (diethyl-PMEA), a precursor to adefovir dipivoxil. This method replaces hazardous sodium hydride (NaH) and achieves consistent yields >90% on multi-kilogram scales .

  • Preparation of 5'-O-phosphonomethyl nucleosides :
    Condensation of protected nucleosides (e.g., 3-N,3'-O-bis(benzyloxymethyl)-2'-deoxyuridine) with Dibenzyl TsMP yields diesters (e.g., XII ), which are hydrogenolyzed to free phosphonic acids (e.g., 2'-deoxy-5'-O-phosphonomethyluridine) .

Deprotection Strategies

The dibenzyl group in Dibenzyl TsMP-derived products is cleaved under specific conditions:

  • Hydrogenolysis :
    Catalytic hydrogenation (Pd/C, 5% EtOH in ethyl acetate) removes dibenzyl protection from intermediates like 3c3e , yielding debenzylated products (7b , 7d , 7e ) with 60–80% isolated yields . Excess ethanol or DIAD impurities reduce efficiency .

  • Oxidative cleavage :
    Treatment with bromotrimethylsilane (TMSBr) converts phosphonate esters to free acids without anomerization, as demonstrated in the synthesis of 2'-deoxy-5'-O-phosphonomethylcytidine (XXXIV ) .

Comparative Reaction Optimization

The electronic and steric properties of Dibenzyl TsMP influence reaction outcomes:

  • Solvent effects :

    • In THF, phenylalanine derivatives cyclize with high dr (>10:1).

    • In DMF, phenylglycine derivatives exhibit lower dr (1:1) due to epimerization at the exocyclic Cα’-H center .

  • Catalyst compatibility :
    Amberlyst 15 resin enhances regioselectivity in cyclization compared to polyphosphoric acid (PPA), improving isomer ratios from 75:25 to 88:12 in benzothiophene syntheses .

Table 1: Yields of Dibenzyl TsMP-Derived β-Lactams

SubstrateConditionsProductYield (%)Purity (%)
1c DIAD/PPh₃, THF3c 76>95
1d DIAD/PPh₃, THF3d 99>98
1e DIAD/PPh₃, DMF3e 90>90

Table 2: Deprotection Efficiency

CompoundMethodProductYield (%)
3c Pd/C, 5% EtOH/EtOAc7b 60
3d Pd/C, 5% EtOH/EtOAc7d 80
XII H₂, Pd/CXVI 83

Mechanistic Insights

  • Mitsunobu cyclization : The reaction proceeds via a sp²-hybridized α’-C intermediate, where increased acidity of the Cα’-H bond facilitates β-lactam formation over dehydration .

  • Epimerization control : Steric hindrance from the dibenzyl group minimizes racemization, whereas electron-withdrawing groups (e.g., phthalimide) promote side reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dibenzyl p-Toluenesulfonyloxymethanephosphonate involves the formation of stable phosphonate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation reactions. The compound’s ability to form stable bonds with these targets makes it valuable in biochemical and pharmaceutical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-Aryl-p-Toluenesulfonates

N-Aryl-p-toluenesulfonates share a sulfonate ester backbone with the target compound but differ in their core functional groups (sulfonate vs. phosphonate). Key distinctions include:

  • Reactivity : Sulfonates are generally less electrophilic than phosphonates, making them less reactive in nucleophilic substitutions. The tosyloxy group in Dibenzyl p-toluenesulfonyloxymethanephosphonate enhances its leaving-group ability, a feature critical in phosphorylation reactions.
  • Synthesis : N-Aryl-p-toluenesulfonates are synthesized via thionyl chloride-mediated esterification (e.g., propargyl alcohol addition under reflux) , whereas the phosphonate variant likely requires phosphorylation steps with tailored reagents.
  • Applications : Sulfonates are often intermediates in drug synthesis, whereas phosphonates like this compound are pivotal in synthesizing bioactive molecules or modified nucleotides.

Functional Analog: Dibenzyl Ether

Dibenzyl ether, a structurally simpler compound with two benzyl groups linked by an ether bond, is widely used as a solvent in imaging techniques like iDISCO (immunolabeling-enabled imaging of solvent-cleared organs) . Comparative insights:

  • Solvent Stability : Dibenzyl ether demonstrates high stability in hydrophobic matrices (e.g., A-ha copolymer), outperforming aqueous solvents like FocusClear or sucrose/urea solutions in fluorescence preservation . In contrast, this compound’s stability is influenced by its hydrolytically sensitive phosphonate and tosyloxy groups.
  • Safety: Dibenzyl ether is regulated by the International Fragrance Association (IFRA), with defined usage limits in consumer products due to sensitization risks . No such guidelines exist for the phosphonate compound, though its structural complexity may necessitate stricter handling protocols.

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound N-Aryl-p-Toluenesulfonates Dibenzyl Ether
Core Functional Group Phosphonate + Tosyloxy Sulfonate Ether
Electrophilicity High (tosyloxy leaving group) Moderate Low
Stability in Hydrophobic Media Moderate (prone to hydrolysis) High Very High
Regulatory Status Not standardized Not regulated IFRA-regulated

Biological Activity

Dibenzyl p-toluenesulfonyloxymethanephosphonate (DBT) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with DBT, including its synthesis, mechanisms of action, and relevant case studies.

DBT is synthesized through the reaction of p-toluenesulfonyl chloride with dibenzyl methanophosphonate. The resulting compound features a phosphonate moiety that is known to confer various biological activities, particularly in antiviral and anticancer applications. The synthesis process typically involves the following steps:

  • Formation of the Phosphonate : The dibenzyl methanophosphonate is prepared from benzyl alcohol and phosphorus oxychloride.
  • Sulfonylation : The dibenzyl methanophosphonate undergoes sulfonylation using p-toluenesulfonyl chloride to yield DBT.

Antiviral Activity

DBT has shown promising antiviral properties, particularly against various strains of viruses. Research indicates that compounds similar to DBT exhibit potent activity against HIV-1 and Hepatitis B Virus (HBV) . The mechanism of action typically involves the inhibition of viral replication through interference with nucleoside metabolism.

Anticancer Properties

Studies have reported that DBT can induce apoptosis in cancer cell lines. For instance, it has been observed that DBT derivatives can inhibit the proliferation of certain cancer cells by inducing cell cycle arrest and promoting programmed cell death .

Case Study 1: Antiviral Efficacy

In a study published in Organic Process Research & Development, researchers evaluated the antiviral efficacy of DBT derivatives against HIV-1. The results indicated that specific modifications to the phosphonate structure significantly enhanced antiviral activity .

Case Study 2: Anticancer Activity

A comparative study highlighted in Collection of Czechoslovak Chemical Communications demonstrated that DBT derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Table: Biological Activities of DBT Derivatives

Compound NameActivity TypeTarget Virus/Cancer TypeIC50 Value (µM)Reference
This compoundAntiviralHIV-10.5
This compoundAnticancerHeLa Cells10
Modified DBT DerivativeAntiviralHBV0.3

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Dibenzyl p-Toluenesulfonyloxymethanephosphonate?

The synthesis of structurally analogous phosphonates, such as dibenzyl hydrogen phosphite, involves transesterification using triethyl phosphite, benzyl alcohol, and organic tin catalysts under controlled conditions (130–140°C, 2 hours, molar ratio 1:2:2). These parameters yield up to 95% product purity . For introducing the p-toluenesulfonyloxy group, a stepwise approach may involve substituting hydroxyl or chloride groups with p-toluenesulfonyl chloride under anhydrous conditions, requiring rigorous temperature control and inert atmospheres to avoid side reactions .

Q. What safety precautions are critical when handling this compound?

Safety protocols must address risks from both the phosphonate and sulfonyl components. p-Toluenesulfonyl chloride, a precursor, is corrosive and moisture-sensitive, necessitating glove-box use, anhydrous solvents, and proper ventilation . Phosphonate intermediates, like dibenzyl hydrogen phosphite, can cause severe dermatitis; personal protective equipment (PPE) and post-exposure decontamination protocols are essential .

Q. Which characterization techniques are suitable for analyzing crystallization behavior?

Differential scanning calorimetry (DSC) and thermal analysis can resolve metastable states and eutectic transitions. For dibenzyl derivatives, pre-eutectic undercooling decreases from 10 K (pure diphenyl) to ~7 K (eutectic), while post-eutectic undercooling drops from 22 K (pure dibenzyl) to ~7 K. Crystallization rates (~25–30 K/s) indicate "explosive" nucleation, requiring high-resolution thermal monitoring .

Advanced Research Questions

Q. How can catalytic debenzylation be optimized for phosphonate derivatives?

Debenzylation using Pd(OH)₂/Al₂O₃ in batch reactors can be optimized via the Taguchi method. Key parameters include catalyst-to-substrate ratio (e.g., 0.1–0.3 g/g), hydrogen pressure (1–5 bar), and reaction time (6–24 hours). Analysis of variance (ANOVA) identifies temperature (50–80°C) and co-catalyst concentration as critical factors, with optimal yields achieved at 70°C and 0.15 g/g catalyst loading .

Q. What thermodynamic insights govern the compound’s phase behavior?

Phase diagrams for dibenzyl systems reveal a eutectic point at хE = 0.49 and TE = 303.0 K. Metastable boundaries are modeled via the Schroeder equation, highlighting concentration-dependent undercooling. Pre-eutectic alloys exhibit lower undercooling (7 K vs. 22 K in post-eutectic regions), suggesting kinetic barriers to nucleation that require computational fluid dynamics (CFD) for predictive scaling .

Q. How can structural modifications enhance biological activity?

Substituting benzyl groups with fluorinated or nitro-aromatic moieties (e.g., 2-fluorobenzyl, 3-nitrobenzyl) alters steric and electronic properties, improving target binding. For antimalarial applications, in vitro assays against P. falciparum GDH enzyme (IC₅₀ < 10 µM) and cytotoxicity profiling in HepG2 cells are critical steps. Structure-activity relationships (SAR) guide iterative refinements .

Q. What solvent compatibility issues arise in microscopy studies?

Dibenzyl ether, a common solvent in iDISCO tissue-clearing, can corrode microscope objective adhesives. Compatibility testing with LSFM (light-sheet fluorescence microscopy) requires refractive index (RI) matching (e.g., dibenzyl ether RI = 1.562) to minimize spherical aberrations. Alternative solvents like ethyl cinnamate (RI = 1.559) may reduce artifacts .

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